molecular formula C25H23N3O5 B2768056 3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-15-0

3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2768056
CAS No.: 898420-15-0
M. Wt: 445.475
InChI Key: PALSQMRDFAWQDS-UHFFFAOYSA-N
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Description

“3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of methoxy groups and a quinazolinone moiety suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” typically involves multiple steps:

    Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the quinazolinone intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under appropriate coupling conditions, such as using carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry

Industrially, these compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and quinazolinone moiety may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the quinazolinone moiety but shares the benzamide structure.

    2-methyl-4-oxoquinazoline: Contains the quinazolinone core but lacks the benzamide structure.

    N-(3-phenyl)benzamide: Similar benzamide structure but without the methoxy groups and quinazolinone moiety.

Uniqueness

The uniqueness of “3,4,5-trimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide” lies in its combination of methoxy-substituted benzamide and quinazolinone moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-26-20-11-6-5-10-19(20)25(30)28(15)18-9-7-8-17(14-18)27-24(29)16-12-21(31-2)23(33-4)22(13-16)32-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALSQMRDFAWQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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